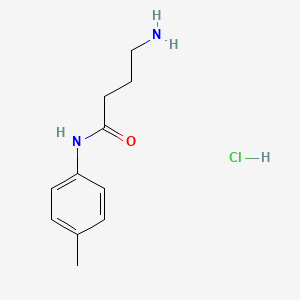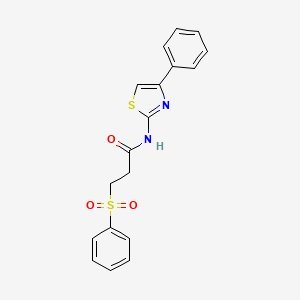![molecular formula C11H11N3O2 B2546213 Ácido 3-ciclobutil-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico CAS No. 1250363-15-5](/img/structure/B2546213.png)
Ácido 3-ciclobutil-[1,2,4]triazolo[4,3-a]piridina-6-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and utility in medicinal chemistry.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with 2-cyanopyridine in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antimicrobial properties.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Used in medicinal chemistry as a building block.
Uniqueness: 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .
Propiedades
IUPAC Name |
3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCHZRJMIQCSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)
![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)
![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide](/img/structure/B2546142.png)


![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)
![N-(2-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2546148.png)
![2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2546150.png)


![N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2546153.png)
